5,6-Diphenylmorpholin-2-one

Vue d'ensemble

Description

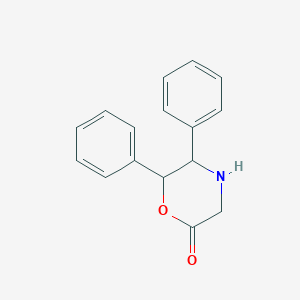

5,6-Diphenylmorpholin-2-one is a chemical compound with the molecular formula C16H15NO2 It is a morpholinone derivative characterized by the presence of two phenyl groups attached to the morpholine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenylmorpholin-2-one typically involves the reaction of 2-amino-1,2-diphenylethanol with ethyl bromoacetate, followed by N-protection and ring-closure using p-toluenesulfonic acid (p-TsOH). The reaction conditions include:

Step 1: Reaction of 2-amino-1,2-diphenylethanol with ethyl bromoacetate in the presence of a base such as triethylamine in tetrahydrofuran (THF) at room temperature.

Step 2: N-protection using di-tert-butyl dicarbonate in chloroform and sodium bicarbonate solution.

Step 3: Ring-closure using p-toluenesulfonic acid to form the morpholinone ring

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 5,6-Diphenylmorpholin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the morpholine nitrogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted morpholinones or phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

5,6-Diphenylmorpholin-2-one serves as a chiral building block in the synthesis of complex molecules. Its ability to act as a chiral auxiliary is particularly valuable in asymmetric synthesis processes for producing α-amino acids .

Key Reactions:

- Oxidation: Can be oxidized to form ketones or carboxylic acids.

- Reduction: Reduction reactions yield alcohols or amines.

- Substitution: Nucleophilic substitution can occur at the phenyl rings or morpholine nitrogen.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor . Its structural characteristics allow it to interact with specific molecular targets, modulating enzyme activity and influencing various biochemical pathways.

Case Study:

A study highlighted its role in inhibiting certain enzymes linked to inflammatory processes, suggesting potential applications in anti-inflammatory therapies .

Medicine

The pharmacological properties of this compound have been explored extensively. Research indicates potential anti-inflammatory and analgesic effects , making it a candidate for developing new therapeutic agents .

Clinical Insights:

Research has shown that derivatives of this compound can significantly reduce pain and inflammation in preclinical models, indicating a promising avenue for drug development .

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its unique properties facilitate the creation of advanced materials with specific functionalities .

Mécanisme D'action

The mechanism of action of 5,6-Diphenylmorpholin-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in cytokinesis and cell cycle regulation.

Comparaison Avec Des Composés Similaires

- 4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one

- 4-Cbz-5,6-diphenylmorpholin-2-one

Comparison: 5,6-Diphenylmorpholin-2-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications .

Activité Biologique

5,6-Diphenylmorpholin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of morpholine derivatives characterized by the presence of a morpholine ring and two phenyl groups. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of appropriate amines with cyclic carbonates or isocyanates under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, with methodologies often detailed in the literature.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated its efficacy against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The compound induces apoptosis through the activation of caspase pathways and generation of reactive oxygen species (ROS), which are critical in mediating cellular stress responses.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| HeLa (Cervical) | 15.0 | ROS generation leading to cell death |

| A549 (Lung) | 10.0 | Inhibition of PI3K/Akt signaling pathway |

Source: Adapted from recent studies on morpholine derivatives.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, suggesting that it may serve as a potential lead compound for developing new antibiotics.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Source: Comparative analysis of antimicrobial agents.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokine production. This mechanism may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

A notable case study involved the administration of this compound in an animal model of cancer. The study reported significant tumor regression alongside minimal side effects compared to conventional chemotherapeutics. The findings underscored the compound's potential as a safer alternative in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- ROS Generation : Elevation of intracellular ROS levels that trigger oxidative stress.

- Inhibition of Key Signaling Pathways : Disruption of PI3K/Akt signaling that is crucial for cell survival and proliferation.

Propriétés

IUPAC Name |

5,6-diphenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOSIZJPSDSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633390 | |

| Record name | 5,6-Diphenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19180-79-1 | |

| Record name | 5,6-Diphenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 5,6-Diphenylmorpholin-2-one in organic synthesis?

A1: this compound, often protected with Boc or Cbz groups, serves as a valuable chiral template for synthesizing optically pure α-amino acids [, , , , ]. Its rigid structure and chiral centers allow for stereoselective reactions, leading to the formation of enantiomerically enriched amino acids.

Q2: How is 3-Bromo-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one synthesized and utilized?

A3: This compound, also a valuable building block, is typically synthesized by reacting the parent this compound with N-Bromosuccinimide []. It acts as an electrophilic glycine equivalent, enabling the preparation of various α-substituted-α-amino acids with high enantiomeric excess [].

Q3: Are there any reported applications of this compound beyond amino acid synthesis?

A4: Yes, researchers have employed this compound derivatives in the synthesis of spirooxindole pyrrolidines []. These compounds are formed through an asymmetric [, ] dipolar cycloaddition reaction with azomethine ylides derived from the morpholin-2-one.

Q4: What are the advantages of using this compound as a chiral auxiliary compared to other methods?

A5: While a direct comparison is not provided in the research, this compound's advantages likely stem from its ability to induce high diastereoselectivity during alkylation reactions [, ]. This leads to the formation of desired enantiomers of α-amino acids with greater purity and efficiency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.